Cas no 836-45-3 (Benzene, 1-fluoro-4-[[(4-fluorophenyl)methyl]thio]-)
Benzene, 1-fluoro-4-[[(4-fluorophenyl)methyl]thio]- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-fluoro-4-[[(4-fluorophenyl)methyl]thio]-
- 1-fluoro-4-[(4-fluorophenyl)methylsulfanyl]benzene
- 1-Fluoro-4-[[(4-fluorophenyl)methyl]thio]benzene
- 1-Fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene
- 836-45-3
- 1-Fluoro-4-(((4-fluorophenyl)methyl)thio)benzene
- DTXSID701240450
- (4-Fluorobenzyl)(4-fluorophenyl)sulfane
-
- MDL: MFCD18911126
- Inchi: 1S/C13H10F2S/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2
- InChI Key: AOTPFBDCLQGDTH-UHFFFAOYSA-N
- SMILES: C1(F)=CC=C(SCC2=CC=C(F)C=C2)C=C1
Computed Properties
- Exact Mass: 236.04712782Da
- Monoisotopic Mass: 236.04712782Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 25.3Ų
Benzene, 1-fluoro-4-[[(4-fluorophenyl)methyl]thio]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A111428-1g |
(4-Fluorobenzyl)(4-fluorophenyl)sulfane |
836-45-3 | 97% | 1g |
$441.0 | 2025-04-16 | |
| abcr | AB429695-1g |
1-Fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene; . |
836-45-3 | 1g |
€1555.10 | 2025-04-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650697-1g |
(4-Fluorobenzyl)(4-fluorophenyl)sulfane |
836-45-3 | 98% | 1g |
¥5951.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650697-5g |
(4-Fluorobenzyl)(4-fluorophenyl)sulfane |
836-45-3 | 98% | 5g |
¥18459.00 | 2024-07-28 | |
| Crysdot LLC | CD12026706-1g |
(4-Fluorobenzyl)(4-fluorophenyl)sulfane |
836-45-3 | 97% | 1g |
$437 | 2024-07-24 | |
| Crysdot LLC | CD12026706-5g |
(4-Fluorobenzyl)(4-fluorophenyl)sulfane |
836-45-3 | 97% | 5g |
$1177 | 2024-07-24 |
Benzene, 1-fluoro-4-[[(4-fluorophenyl)methyl]thio]- Suppliers
Benzene, 1-fluoro-4-[[(4-fluorophenyl)methyl]thio]- Related Literature
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on Benzene, 1-fluoro-4-[[(4-fluorophenyl)methyl]thio]-
Comprehensive Analysis of Benzene, 1-fluoro-4-[[(4-fluorophenyl)methyl]thio]- (CAS No. 836-45-3)
The compound Benzene, 1-fluoro-4-[[(4-fluorophenyl)methyl]thio]- (CAS No. 836-45-3) is a fluorinated aromatic thioether with significant applications in organic synthesis and material science. Its unique molecular structure, featuring fluorine substituents and a thioether linkage, makes it a valuable intermediate in the development of advanced materials and pharmaceuticals. Researchers and industry professionals often search for 836-45-3 synthesis methods, 1-fluoro-4-[[(4-fluorophenyl)methyl]thio]-benzene properties, and its applications in drug discovery, reflecting its growing importance in scientific and industrial fields.
In recent years, the demand for fluorinated compounds like Benzene, 1-fluoro-4-[[(4-fluorophenyl)methyl]thio]- has surged due to their enhanced stability and bioactivity. This compound is particularly relevant in the context of green chemistry and sustainable synthesis, as researchers seek eco-friendly alternatives to traditional reagents. Popular queries such as "fluorinated thioethers in catalysis" and "CAS 836-45-3 solubility data" highlight its versatility. Its electron-withdrawing fluorine atoms contribute to its reactivity, making it a candidate for cross-coupling reactions and polymer modification.
The physicochemical properties of Benzene, 1-fluoro-4-[[(4-fluorophenyl)methyl]thio]- include a moderate melting point and solubility in common organic solvents like dichloromethane and tetrahydrofuran. These characteristics are critical for its use in high-performance coatings and electronic materials. Searches for "836-45-3 safety data" and "handling fluorinated thioethers" underscore the need for proper protocols in laboratory settings. Additionally, its role in photovoltaic research has gained attention, with studies exploring its potential in organic solar cells due to its charge transport properties.
From a synthetic perspective, Benzene, 1-fluoro-4-[[(4-fluorophenyl)methyl]thio]- can be prepared via nucleophilic aromatic substitution or Pd-catalyzed coupling. These methods align with the broader trend toward atom-efficient reactions, a topic frequently searched in academic circles. The compound’s thermal stability and resistance to oxidation further expand its utility in high-temperature applications. Questions like "how to purify CAS 836-45-3" and "spectroscopic data for fluorinated thioethers" are common among chemists optimizing its use.
In conclusion, Benzene, 1-fluoro-4-[[(4-fluorophenyl)methyl]thio]- (CAS No. 836-45-3) represents a multifaceted compound with broad relevance in modern chemistry. Its integration into material science, pharmaceutical intermediates, and renewable energy technologies positions it as a subject of ongoing research. By addressing key queries such as "applications of 4-fluorobenzylthio derivatives" and "836-45-3 spectroscopic analysis", this overview aims to bridge the gap between industrial demand and scientific innovation.
836-45-3 (Benzene, 1-fluoro-4-[[(4-fluorophenyl)methyl]thio]-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)